Sodium tauroursodeoxycholate

Catalog No.
S1794360
CAS No.
35807-85-3
M.F
C26H44NNaO6S
M. Wt
521.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium tauroursodeoxycholate

CAS Number

35807-85-3

Product Name

Sodium tauroursodeoxycholate

IUPAC Name

sodium;2-[4-[(10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]ethanesulfonate

Molecular Formula

C26H44NNaO6S

Molecular Weight

521.7 g/mol

InChI

InChI=1S/C26H45NO6S.Na/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16?,17?,18?,19?,20?,21?,22?,24?,25-,26+;/m0./s1

InChI Key

IYPNVUSIMGAJFC-ZPTIPWSTSA-M

SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+]

Synonyms

NA

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+]

Isomeric SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2[C@@]1(CCC3C2C(CC4[C@@]3(CCC(C4)O)C)O)C.[Na+]

Endoplasmic Reticulum (ER) Stress Inhibitor

TUDCA acts as a chemical chaperone within the cell, specifically targeting the endoplasmic reticulum (ER). The ER is responsible for protein folding and modification. When stressed, the ER can malfunction and trigger cell death pathways. Studies have shown that TUDCA can alleviate ER stress by promoting proper protein folding and preventing apoptosis (programmed cell death) []. This makes TUDCA a valuable tool for researchers investigating diseases associated with ER stress, such as neurodegenerative disorders and cystic fibrosis [].

Cholestatic Liver Diseases

TUDCA's role as a bile salt makes it relevant in research on cholestatic liver diseases, where bile flow is obstructed. In animal models, TUDCA has demonstrated protective effects on liver cells by promoting bile flow and reducing bile acid toxicity []. Researchers are exploring its potential as a therapeutic agent for cholestatic liver diseases like primary biliary cholangitis (PBC) and primary sclerosing cholangitis (PSC) [].

Other Research Applications

Beyond ER stress and cholestatic diseases, TUDCA's potential extends to other research areas. For example, some studies suggest TUDCA might have anti-cancer properties by inhibiting the growth and migration of certain cancer cells []. Additionally, researchers are investigating its use in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and Wolfram syndrome due to its potential neuroprotective effects [, ].

Sodium tauroursodeoxycholate is a bile acid derivative formed from taurine and ursodeoxycholic acid. Its chemical formula is C26H44NNaO6SC_{26}H_{44}NNaO_6S, and it is classified as a bile acid conjugate. This compound plays a significant role in various biological processes, including lipid metabolism and cellular signaling. Sodium tauroursodeoxycholate is recognized for its hydrophilic properties, which allow it to interact effectively with cell membranes and proteins, making it a valuable compound in both research and clinical applications.

TUDCA's mechanism of action in liver diseases is still under investigation, but several potential pathways are explored:

  • Endoplasmic Reticulum (ER) Stress Inhibitor: TUDCA is believed to protect liver cells from ER stress, a condition linked to various liver diseases. It may achieve this by promoting protein folding and reducing the buildup of misfolded proteins in the ER []. (Citation: )
  • Immunomodulation: TUDCA might modulate the immune system, potentially reducing inflammation in the liver [].
  • Antioxidant Activity: Some studies suggest TUDCA may possess antioxidant properties, protecting liver cells from oxidative damage [].
That are crucial for its functionality:

  • Formation of Micelles: Due to its amphipathic nature, sodium tauroursodeoxycholate can form micelles in aqueous solutions, facilitating the solubilization of lipids and membrane proteins .
  • Conjugation Reactions: It can participate in conjugation reactions with other compounds, enhancing their solubility and bioavailability.
  • Detoxification Processes: Sodium tauroursodeoxycholate can interact with various toxins, aiding in their solubilization and excretion from the body .

Sodium tauroursodeoxycholate exhibits several biological activities:

  • Choleretic Effects: It promotes bile flow and aids in the digestion of fats by increasing the solubility of bile acids .
  • Anti-inflammatory Properties: Research indicates that sodium tauroursodeoxycholate has anti-inflammatory effects, particularly in conditions like liver disease and pulmonary fibrosis .
  • Cellular Protection: It acts as a chemical chaperone, protecting cells from stress-induced damage by stabilizing protein structures and promoting proper folding mechanisms .

Sodium tauroursodeoxycholate can be synthesized through various methods:

  • Natural Extraction: It can be isolated from bile or synthesized from ursodeoxycholic acid through enzymatic reactions involving taurine.
  • Chemical Synthesis: Laboratory synthesis typically involves the conjugation of ursodeoxycholic acid with taurine under controlled conditions, often utilizing coupling agents to facilitate the reaction.
  • Modification of Existing Bile Acids: Chemical modifications to existing bile acids can yield sodium tauroursodeoxycholate through specific functional group transformations.

Sodium tauroursodeoxycholate has diverse applications across several fields:

  • Pharmaceuticals: It is used in formulations for liver diseases, offering protective effects against hepatotoxicity.
  • Research: Sodium tauroursodeoxycholate serves as a tool in cellular biology studies to investigate lipid metabolism and protein interactions.
  • Nutritional Supplements: It is included in dietary supplements aimed at improving digestive health and enhancing nutrient absorption.

: Research indicates that it may enhance the bioavailability of certain drugs by improving their solubility and absorption characteristics .
  • Cell Signaling Pathways: Sodium tauroursodeoxycholate modulates several signaling pathways, including those involved in inflammation and apoptosis, demonstrating its potential therapeutic roles .
  • Several compounds share structural similarities with sodium tauroursodeoxycholate. Here are some notable examples:

    Compound NameStructure SimilarityUnique Features
    Ursodeoxycholic AcidSimilar backbonePrimarily used for treating gallstones
    Glycocholic AcidConjugated bile saltMore hydrophilic; used for lipid emulsification
    Cholic AcidParent bile acidStronger choleretic effect; less soluble than sodium tauroursodeoxycholate

    Sodium tauroursodeoxycholate stands out due to its unique combination of hydrophilic properties and biological activity that allows it to function effectively as a chemical chaperone while also promoting lipid solubilization. Its ability to modulate cellular responses distinguishes it from other bile acids and derivatives.

    Hydrogen Bond Acceptor Count

    6

    Hydrogen Bond Donor Count

    3

    Exact Mass

    521.27870358 g/mol

    Monoisotopic Mass

    521.27870358 g/mol

    Heavy Atom Count

    35

    UNII

    6X4JLR867N

    Wikipedia

    Sodium tauroursodeoxycholate

    Dates

    Modify: 2023-08-15

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